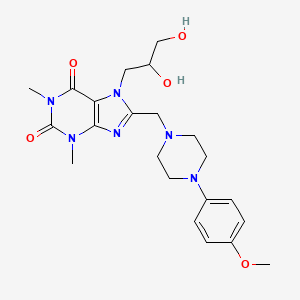

7-(2,3-dihydroxypropyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

The compound 7-(2,3-dihydroxypropyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a complex structure featuring multiple pharmacologically relevant substituents. Key structural components include:

- Purine-2,6-dione core: A xanthine-like scaffold, which is common in adenosine receptor ligands and phosphodiesterase inhibitors.

- 1,3-dimethyl groups: These substitutions enhance metabolic stability and modulate receptor affinity.

- 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl): This piperazine moiety, substituted with a para-methoxyphenyl group, is a hallmark of ligands targeting serotonin or dopamine receptors.

Propiedades

IUPAC Name |

7-(2,3-dihydroxypropyl)-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O5/c1-24-20-19(21(31)25(2)22(24)32)28(12-16(30)14-29)18(23-20)13-26-8-10-27(11-9-26)15-4-6-17(33-3)7-5-15/h4-7,16,29-30H,8-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXQASRSPYHJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 4-(4-methoxyphenyl)piperazine.

Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with a suitable alkylating agent to introduce the 2,3-dihydroxypropyl group.

Nucleophilic Substitution: The next step is the nucleophilic substitution reaction where the 4-(4-methoxyphenyl)piperazine is introduced to the alkylated xanthine derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and minimize costs. This includes:

Scaling Up: Using larger reactors and optimizing the concentration of reagents.

Catalysis: Employing catalysts to increase the reaction rate.

Automation: Utilizing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl group, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the purine ring or the methoxyphenyl group, potentially altering the electronic properties of the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while substitution could introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism by which 7-(2,3-dihydroxypropyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Substituent at Position 7

- Target Compound : The 2,3-dihydroxypropyl group introduces two hydroxyl groups, significantly enhancing water solubility compared to methyl (CAS 904520-32-7) or phenylpropyl (CAS 442864-50-8) analogs . However, this may reduce blood-brain barrier permeability.

- Methyl (CAS 904520-32-7) : Simplicity improves synthetic accessibility but limits solubility .

- 3-Phenylpropyl (CAS 442864-50-8) : Increases lipophilicity, favoring membrane penetration but risking metabolic instability .

Piperazine Substituents

- 4-Methoxyphenyl (Target) : Para-substitution optimizes electronic effects for receptor binding, as seen in serotonin ligands like buspirone .

- 3-Methoxyphenyl () : Meta-substitution may shift receptor selectivity due to steric and electronic differences .

- 2-Hydroxyethyl () : Adds polarity without aromaticity, likely reducing CNS activity .

Molecular Weight and Bioavailability

- The target compound’s higher molecular weight (~458 g/mol) compared to analogs (~294–396 g/mol) may limit oral bioavailability but could be advantageous for intravenous formulations.

Research Implications

- Solubility vs. Permeability : The dihydroxypropyl group balances solubility and permeability, making the compound a candidate for further pharmacokinetic studies.

Limitations

- No direct pharmacological data are available in the provided evidence; comparisons are inferred from structural analogs.

- Synthetic routes and stability data are absent, necessitating experimental validation.

Actividad Biológica

The compound 7-(2,3-dihydroxypropyl)-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (often referred to as a purine derivative) has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Purine Base : The core structure is derived from purine, which is vital for various biological processes.

- Substituents : The presence of a dihydroxypropyl group and a piperazine moiety suggests potential interactions with biological receptors.

Molecular Formula : C₁₈H₂₃N₅O₄

Molecular Weight : 373.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown the ability to inhibit DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells .

- Kinase Activity Modulation : The piperazine component may interact with various kinases involved in signaling pathways that regulate cell growth and differentiation. For instance, inhibitors targeting tyrosine kinases have been explored for their roles in cancer treatment .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of purine derivatives on human glioblastoma cells. The results indicated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G1 phase, correlating with downregulation of cyclin-dependent kinases (Cdk) involved in cell cycle progression .

- In Vivo Models : Animal studies demonstrated that administration of related compounds resulted in tumor regression in xenograft models. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptosis within tumor tissues .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves a multi-step approach:

- Purine Core Formation : Start with a xanthine derivative (e.g., 1,3-dimethylxanthine) and introduce substituents via regioselective alkylation. Use phase-transfer catalysis (PTC) for improved regiocontrol .

- Piperazine Coupling : React the 8-bromo intermediate with 4-(4-methoxyphenyl)piperazine under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) to install the piperazinylmethyl group .

- Dihydroxypropyl Introduction : Perform a nucleophilic substitution at the 7-position using 2,3-epoxypropyl bromide, followed by hydrolysis under mild acidic conditions (H₂O/THF, pH 4–5) .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., δ 3.75 ppm for methoxy protons, δ 4.20–4.50 ppm for dihydroxypropyl methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 515.22) and fragmentation patterns .

- HPLC : Reverse-phase C18 column (gradient: 0.1% TFA in H₂O → acetonitrile) with UV detection at 254 nm for purity assessment (>98% by peak area) .

Q. What in vitro assays are appropriate for initial evaluation of bioactivity?

- Enzyme Inhibition : Screen against adenosine deaminase (ADA) or phosphodiesterases (PDEs) using spectrophotometric assays (e.g., ADA: monitoring adenosine → inosine conversion at 265 nm) .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A/5-HT₂A) or dopamine receptors (D₂/D₃), given the piperazine moiety’s affinity for GPCRs .

- Antiviral Activity : Use plaque reduction assays in HCV replicon systems to assess inhibition of viral polymerases .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate interactions with biological targets?

- Target Selection : Prioritize receptors with structural homology to known piperazine-binding proteins (e.g., 5-HT₁A, PDB ID: 7XO) .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, then optimize geometry with DFT (B3LYP/6-31G*) .

- Docking Software : Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass binding pockets (e.g., 25 ų around 5-HT₁A’s Ser193/Thr194 residues) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to validate predictive accuracy .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

- Assay Standardization : Normalize data using reference inhibitors (e.g., theophylline for PDEs) and control for cell line variability (e.g., HEK293 vs. HepG2) .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to identify metabolites that may alter activity in vivo .

- Cross-Validation : Combine SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) to distinguish direct vs. allosteric effects .

Q. What in vivo pharmacokinetic parameters should be prioritized, and which animal models are suitable?

Q. How can QSAR models predict the impact of structural modifications on efficacy?

- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters using ChemAxon .

- Model Training : Use partial least squares (PLS) regression on a dataset of analogs with measured IC₅₀ values (e.g., piperazine ring substitutions) .

- Validation : Apply leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.7) .

- Application : Predict bioactivity of hypothetical analogs (e.g., replacing methoxy with ethoxy) to prioritize synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.